3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid is a synthetic organic compound belonging to the class of alpha-amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 2,4-dimethylphenyl group attached to the butanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
Formation of the Butanoic Acid Backbone: The protected amino compound is then subjected to a series of reactions to form the butanoic acid backbone. This may involve the use of reagents such as Grignard reagents or organolithium compounds to introduce the desired substituents.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in coupling reactions, such as peptide coupling, to form larger molecules.
Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Free Amino Acid: Obtained after hydrolysis of the Boc group.
Peptide Derivatives: Formed through coupling reactions with other amino acids or peptides.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptides. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc group provides stability and prevents unwanted side reactions during these processes .
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid: Similar structure but with trifluorophenyl group instead of dimethylphenyl group.
4-[(tert-butoxycarbonyl)amino]phenylboronic acid: Contains a boronic acid group instead of a butanoic acid backbone.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications where precise control over molecular interactions is required.
Properties
CAS No. |
2227989-55-9 |
---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 |
Purity |
95 |
Origin of Product |
United States |
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